6,6'-Diethyl-2,2'-bipyridine
Description
Structure
3D Structure
Properties
CAS No. |
87855-81-0 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-ethyl-6-(6-ethylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2/c1-3-11-7-5-9-13(15-11)14-10-6-8-12(4-2)16-14/h5-10H,3-4H2,1-2H3 |
InChI Key |
FCPLPXCZHSEFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)C2=CC=CC(=N2)CC |
Origin of Product |
United States |
Synthetic Methodologies for 6,6 Diethyl 2,2 Bipyridine
Strategies for the Construction of the Bipyridine Core
The formation of the 2,2'-bipyridine (B1663995) scaffold is a critical step, and several synthetic methodologies have been developed to achieve this. These strategies primarily involve the coupling of pyridine (B92270) precursors or the build-up of the pyridine rings through condensation and cyclization reactions.
Homocoupling Reactions of Pyridine Precursors
Homocoupling reactions, which involve the joining of two identical pyridine units, are a direct and common approach for creating symmetrical 2,2'-bipyridines. For the synthesis of 6,6'-Diethyl-2,2'-bipyridine, this would typically involve the coupling of two molecules of a 2-halo-6-ethylpyridine precursor.
Transition metal catalysts are frequently employed to facilitate the homocoupling of pyridine derivatives, offering high efficiency and control over the reaction. elsevierpure.com Various metals, including palladium, nickel, and copper, have proven effective.
Palladium-catalyzed reactions, such as the Stille and Suzuki couplings, are widely used for forming C-C bonds. nih.govmdpi.com For instance, Stille-type cross-coupling procedures have been utilized to prepare a variety of functionalized 2,2'-bipyridines in high yields. nih.gov Similarly, nickel-catalyzed electroreductive homocoupling of bromopyridines has been reported as a simple and efficient method. mdpi.com The Ullmann coupling, a classic method using copper, involves the reaction of 2-halopyridines at elevated temperatures and has been a foundational technique for synthesizing symmetrical bipyridines. mdpi.comnih.gov
A comparative study on the homocoupling of variously substituted 2-bromopyridines highlighted the efficacy of palladium-based catalysts like tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride. elsevierpure.com These reactions are typically conducted in an inert, moisture-free environment to protect the air-sensitive catalysts and substrates. elsevierpure.com The synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine has been achieved in high yield through the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) using NiBr₂(PPh₃)₂ and zinc powder under mild conditions. nih.gov
| Catalyst System | Precursor Example | Product Example | Reference |
| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | 2-Bromo-4-methylpyridine | 4,4'-Dimethyl-2,2'-bipyridine | elsevierpure.com |
| NiBr₂(PPh₃)₂ / Zn | 4-Bromo-2,6-dimethylpyridine | 2,2',6,6'-Tetramethyl-4,4'-bipyridine | nih.gov |
| Copper | 2-Bromopyridine | 2,2'-Bipyridine | nih.gov |
| FeCl₃ | 2-Methylpyridine (B31789) | 6,6'-Dimethyl-2,2'-bipyridine (B1328779) | nih.gov |
This table presents examples of transition metal-catalyzed homocoupling reactions for the synthesis of substituted bipyridines.
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. These approaches aim to reduce or eliminate the use of hazardous substances and transition metal catalysts.
Electrochemical methods represent a promising green alternative, avoiding the toxicity and high costs associated with some metal catalysts. mdpi.compreprints.org Nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell using a zinc or iron anode is one such example. mdpi.com Another innovative green approach involves the use of photocatalytic water splitting, where light-induced oxidative half-reactions are coupled with the reduction of bromopyridines, using water as a reducing agent. mdpi.comresearchgate.net
Solventless reaction methodologies also contribute to green chemistry by avoiding hazardous solvents and minimizing waste generation. researchgate.net Additionally, transition-metal-free C-H functionalization has been reported, employing reagents like a bis-phenalenyl compound and potassium tert-butoxide to generate a reactive pyridyl radical for C-C bond formation. nih.gov
Condensation and Cyclization Reactions
An alternative to coupling pre-formed pyridine rings is the construction of the bipyridine skeleton through condensation and cyclization reactions of acyclic precursors.
One notable method is the Kröhnke pyridine synthesis, which has been used to prepare a series of substituted 2,2'-bipyridine derivatives. researchgate.net This reaction involves the condensation of pyridacylpyridinium salts with α,β-unsaturated ketones. researchgate.net
Another versatile approach involves the cyclocondensation of β-ketoenamides. nih.gov This method allows for the synthesis of highly functionalized 2,2'-bipyridines by reacting β-ketoenamides with various reagents, followed by cyclization. nih.gov The resulting products can be further modified, for example, through Suzuki or Sonogashira coupling reactions. nih.gov
Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles offer a straightforward and atom-economical route to substituted pyridines, which has been extensively applied to bipyridine synthesis. researchgate.net This method can involve fully intramolecular, partially intramolecular, or fully intermolecular reactions. researchgate.net However, a potential challenge is the inactivation of the metal catalyst by coordination with the bipyridine product. clockss.org
The Diels-Alder reaction provides another pathway for constructing the bipyridine framework. For instance, unsymmetrical annulated 2,2'-bipyridine analogues have been synthesized via the sequential Diels-Alder reaction of 5,5'-bi-1,2,4-triazines with cyclic enamines. mdpi.com
Functionalization and Derivatization Approaches
For the synthesis of this compound, if the bipyridine core is synthesized without the ethyl groups already in place, a subsequent functionalization step is necessary.
Introduction of Ethyl Groups at the 6,6'-Positions
The direct introduction of ethyl groups onto the 2,2'-bipyridine scaffold at the 6 and 6' positions is a key synthetic strategy. This can be achieved through alkylation reactions.
A common method involves the alkylation of 2,2'-bipyridine using an ethylating agent such as ethyl bromide or ethyl iodide. evitachem.com The reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydride, in an organic solvent such as dimethylformamide or acetone (B3395972) under reflux conditions. evitachem.com Ethylation is the formation of a compound by introducing an ethyl group, and for nucleophiles, ethyl halides are common reagents. wikipedia.org
Alternatively, the synthesis can start from a precursor that already contains the desired alkyl groups. For example, 2-ethylpyridine (B127773) can be synthesized from 2-methylpyridine and methanol (B129727) in the gaseous state over a catalyst. google.com This 2-ethylpyridine precursor could then potentially undergo a homocoupling reaction, as described in section 2.1.1, to yield this compound. The synthesis of 2-ethylpyridine can also be achieved from 2-chloropyridine (B119429) and ethylmagnesium chloride. chemicalbook.com
The synthesis of the closely related 6,6'-dimethyl-2,2'-bipyridine has been achieved by the reaction of 2-methylpyridine with ferric chloride or through dehydrogenation of 2-methylpyridine with nickel-metal catalysts. nih.gov These methods for introducing methyl groups could potentially be adapted for the introduction of ethyl groups.
| Precursor | Reagent(s) | Product | Reference |
| 2,2'-Bipyridine | Ethyl bromide or Ethyl iodide, Base | This compound | evitachem.com |
| 2-Methylpyridine | Methanol, Catalyst | 2-Ethylpyridine | google.com |
| 2-Chloropyridine | Ethylmagnesium chloride | 2-Ethylpyridine | chemicalbook.com |
This table summarizes key reactions for the introduction of ethyl groups relevant to the synthesis of this compound.
Post-Synthetic Modification of 6,6'-Et2bpy
Post-synthetic modification refers to the chemical alteration of a molecule after its primary synthesis. For this compound, this can involve transformations of the ethyl side chains or functionalization of the pyridine rings. While specific literature on the modification of 6,6'-Et2bpy is sparse, analogous reactions on similar alkyl-substituted bipyridines provide insight into potential pathways.
One key strategy involves the halogenation of the alkyl groups. For example, methyl-substituted bipyridines can be converted to bromo- or chloromethyl derivatives. acs.orgorgsyn.org This suggests that the ethyl groups of 6,6'-Et2bpy could potentially undergo similar free-radical halogenation to introduce new reactive handles for further functionalization.
Another approach targets the bipyridine ring itself. Nucleophilic aromatic substitution reactions can be used to introduce a variety of functional groups. acs.org This method often requires activation of the ring system, for instance, by converting pyridine N-oxides or using cationically charged precursors like trimethylaminated bipyridines to facilitate the substitution of C-O, C-S, or C-F bonds. acs.org
Furthermore, the bipyridine unit can be incorporated as a ligand into larger assemblies, such as metal-organic frameworks (MOFs), which can then be modified. For instance, a bipyridine-based MOF can be functionalized by immobilizing a platinum complex, thereby altering the material's photocatalytic properties. rsc.org
Table 2: Potential Post-Synthetic Modifications Based on Analogous Bipyridines
| Modification Type | Target Site | Potential Reaction | Example from Analogue | Citation |
|---|---|---|---|---|
| Side-Chain Halogenation | Ethyl Groups | Free-radical bromination | Conversion of methyl-bipyridine to bromomethyl-bipyridine | acs.orgorgsyn.org |
| Ring Functionalization | Pyridine Ring | Nucleophilic Aromatic Substitution | Introduction of methoxy (B1213986) groups onto an activated bipyridine ring | acs.org |
Purification and Isolation Techniques in the Synthesis of Substituted Bipyridines
Obtaining a pure sample of a substituted bipyridine is critical for its subsequent use in coordination chemistry, materials science, or catalysis. A variety of purification techniques are employed, chosen based on the physical properties of the target compound and the nature of the impurities.
Common Purification Techniques:
Recrystallization: This is a widely used method for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out. This technique is noted as a purification method for this compound and its analogue, 6,6'-dimethyl-2,2'-bipyridine, which is recrystallized from petroleum ether. evitachem.comacs.org
Chromatography: Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For substituted bipyridines, chromatography over a solid support like alumina (B75360) is common. orgsyn.org The choice of eluent (mobile phase) is critical for achieving good separation. This method is also suggested for the purification of this compound. evitachem.com For bipyridine-metal complexes, more specialized techniques like cation-exchange column chromatography are used to separate geometric isomers. rsc.org
Distillation: This technique is effective for purifying liquid compounds with different boiling points. For compounds that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point. The precursor, 2,2'-bipyridine, can be purified by removing the pyridine solvent via vacuum distillation. orgsyn.org
Sublimation: Sublimation is a process where a solid transitions directly into a gas phase, and then back into a solid, bypassing the liquid phase. It is an effective purification method for solid compounds that are stable enough to be heated under a vacuum. This has been successfully used to purify substituted bipyridines like 4,4′-di-tert-butyl-2,2′-bipyridine. nih.gov
Table 3: Comparison of Purification Techniques for Substituted Bipyridines
| Technique | Principle | Application for Bipyridines | Citation |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Purifying solid products like 6,6'-Et2bpy and its analogues. evitachem.comacs.org | |
| Column Chromatography | Differential partitioning between stationary and mobile phases | Separating the target bipyridine from byproducts and unreacted starting materials. evitachem.comorgsyn.org | |
| Cation-Exchange Chromatography | Separation of charged molecules based on affinity for an ion-exchange resin | Isolation of geometric isomers of ruthenium(II) bipyridine complexes. rsc.org | rsc.org |
| Vacuum Distillation | Separation based on boiling points at reduced pressure | Purifying thermally sensitive compounds or removing high-boiling solvents. orgsyn.org |
| Sublimation | Phase transition from solid to gas to solid | Purifying stable, non-volatile solid bipyridines. nih.gov | |
Coordination Chemistry of 6,6 Diethyl 2,2 Bipyridine Metal Complexes
Complexation with Transition Metals
The presence of ethyl groups in the 6 and 6' positions creates a sterically demanding coordination environment. This bulkiness can prevent the formation of complexes with high coordination numbers that are common for the unsubstituted bipyridine ligand and instead favors complexes with lower coordination numbers or distorted geometries.
Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. For 6,6'-Et2bpy, the formation of such complexes is heavily constrained by the steric bulk of the ethyl groups.
The synthesis of di-ligated homoleptic complexes, with the general formula [M(6,6'-Et2bpy)₂]ⁿ⁺, is more feasible than tri-ligated systems. These complexes typically form by reacting a metal salt with two equivalents of the 6,6'-Et2bpy ligand. The resulting geometry is highly dependent on the preferred coordination number and electronic configuration of the metal ion. For instance, d¹⁰ ions like Cu(I) or Ag(I) are expected to form distorted tetrahedral complexes.
The synthesis generally involves the reaction of a labile metal precursor, such as a metal halide or perchlorate, with the ligand in a suitable solvent. The choice of solvent and reaction temperature can be critical to overcome the potential for incomplete reaction or formation of mixed-ligand species. Studies on the closely related 6,6'-dimethyl-2,2'-bipyridine (B1328779) show that di-ligated complexes can be prepared, and similar strategies are applicable for the diethyl derivative.
Table 1: General Synthetic Strategies for Di-ligated Homoleptic Complexes
| Metal Precursor | Stoichiometry (Ligand:Metal) | Typical Solvents | General Conditions | Expected Product Type |
| [Cu(CH₃CN)₄]PF₆ | 2:1 | Acetonitrile, CH₂Cl₂ | Room temperature, inert atmosphere | [Cu(6,6'-Et2bpy)₂]⁺ |
| NiCl₂·6H₂O | 2:1 | Ethanol, Methanol (B129727) | Reflux | [Ni(6,6'-Et2bpy)₂Cl₂] (Heteroleptic)* |
| PdCl₂ | 2:1 | Acetonitrile, DMF | Heating | [Pd(6,6'-Et2bpy)₂]²⁺ (with anion exchange) |
Note: With metal halides, complete displacement to form a true homoleptic complex [M(6,6'-Et2bpy)₂]²⁺ may require the use of a halide abstractor (e.g., AgPF₆) or forcing conditions. Often, heteroleptic species like [M(6,6'-Et2bpy)₂X₂] are isolated.
The formation of tri-ligated homoleptic complexes, [M(6,6'-Et2bpy)₃]ⁿ⁺, is generally considered to be sterically prohibited. The classic example of a tri-ligated bipyridine complex is tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, which adopts a stable octahedral geometry. bldpharm.com However, the introduction of even methyl groups at the 6,6'-positions makes the formation of the corresponding tris-complex extremely difficult. The larger ethyl groups of 6,6'-Et2bpy would cause severe steric clashing, preventing three ligands from arranging around a single metal center in an octahedral fashion.
Research on bipyridine ligands with bulky substituents in the 6,6'-positions, such as 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine, has shown that these ligands exclusively form complexes with lower coordination numbers. unsw.edu.au This provides strong evidence that the synthesis of [M(6,6'-Et2bpy)₃]ⁿ⁺ is not a viable synthetic target under normal conditions.
Heteroleptic complexes, which contain more than one type of ligand, are a major feature of the coordination chemistry of 6,6'-Et2bpy. The steric bulk of the ligand often necessitates the presence of smaller ancillary ligands to complete the coordination sphere of the metal.
Complexes of the type [M(6,6'-Et2bpy)Lₓ]ⁿ⁺, where L is an ancillary ligand, are common. The synthesis typically involves reacting a metal salt with one equivalent of 6,6'-Et2bpy, leaving other coordination sites to be occupied by solvent molecules or the counter-ions from the salt (e.g., chloride, bromide).
Table 2: Examples of Ancillary Ligands Used with Sterically Demanding Bipyridines
| Ancillary Ligand (L) | Formula Example with Bulky bpy (L') | Metal Ion Example | Rationale for Incorporation |
| Halides (Cl⁻, Br⁻) | [M(L')Cl₂] | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) unsw.edu.aunih.gov | Balances charge and completes the coordination sphere. |
| Carbonyl (CO) | [Mo(L')(CO)₄] | Mo(0) | π-accepting ligands that stabilize low oxidation states. |
| Acetonitrile (CH₃CN) | [Ru(L')(trpy)(CH₃CN)]²⁺ | Ru(II) psu.edu | Labile ligand, often used as a solvent or precursor. |
| Aqua (H₂O) | [Ru(L')(trpy)(H₂O)]²⁺ | Ru(II) psu.edu | Can be present from hydrated salts or aqueous media. |
| Schiff Bases | [M(L')(Schiff Base)]ⁿ⁺ | Co(II), Ni(II), Cu(II), Zn(II) tandfonline.com | Introduces different electronic or functional properties. |
A powerful strategy in the coordination chemistry of 6,6'-Et2bpy involves creating heteroleptic complexes with another, different diimine ligand (N-N'), leading to architectures like [M(6,6'-Et2bpy)(N-N')]ⁿ⁺. This approach allows for the fine-tuning of the electronic, photophysical, and redox properties of the resulting complex.
For instance, in the field of dye-sensitized solar cells or photoredox catalysis, it is often desirable to combine a sterically demanding ligand with a more extended π-system or an electron-donating/withdrawing ligand. The synthesis of such complexes has been successfully demonstrated for Cu(I) using the highly hindered 6,6'-dimesityl-2,2'-bipyridine in combination with various phenanthroline and bipyridine co-ligands. nih.govresearchgate.net A common synthetic route is the "HETPHEN" strategy, where a [Cu(N-N')₂]⁺ complex is reacted with a more sterically demanding ligand like 6,6'-Et2bpy, leading to a ligand exchange to form the more stable heteroleptic product.
This approach leverages the steric clash that would occur in a homoleptic [Cu(6,6'-Et2bpy)₂]⁺ complex to drive the formation of the mixed-ligand species. By carefully selecting the co-ligand, researchers can control properties such as the energy of the metal-to-ligand charge transfer (MLCT) transitions.
Synthesis of Heteroleptic Complexes
Coordination Geometries and Steric Effects Imposed by Diethyl Groups
The presence of ethyl groups at the 6,6'-positions of the bipyridine ligand introduces significant steric hindrance that dictates the coordination environment around a metal center. This steric pressure leads to notable deviations from idealized geometries and affects various structural parameters of the resulting complexes.
Distortion from Idealized Geometries (e.g., Tetrahedral, Octahedral)
The steric bulk of the 6,6'-diethyl-2,2'-bipyridine ligand is a primary factor causing distortion in the coordination sphere of metal complexes. In what would typically be an octahedral or tetrahedral environment with unsubstituted bipyridine, the ethyl groups create steric clashes that force the complex into a distorted geometry to relieve strain.
In four-coordinate complexes, the steric strain can force a distortion from a perfect tetrahedral geometry. nih.gov For example, a mercury(II) complex with the related 6,6'-dimethyl-2,2'-bipyridine shows a significantly distorted tetrahedral coordination. nih.gov The N-M-N angle is compressed, while the angle between the other two ligands is widened to accommodate the bulky substituents. This distortion is a direct consequence of the steric demands of the alkyl groups at the 6 and 6' positions.
Ligand Bite Angle and Conformational Preferences within Complexes
The bite angle, defined as the L-M-L angle of a chelating ligand, is a critical parameter in coordination chemistry. wikipedia.org For bipyridine ligands, this N-M-N angle is heavily influenced by substituents in the 6 and 6' positions. The ethyl groups in this compound force the two pyridine (B92270) rings to twist relative to each other to minimize steric repulsion, which in turn affects the bite angle upon coordination.
Furthermore, the ethyl groups dictate the conformational preferences of the ligand within the complex. The bipyridine ligand must adopt a cis conformation for chelation to occur. However, the bulky substituents can cause the pyridine rings to pucker or twist, leading to a non-planar conformation. This distortion can be observed in the crystal structures of related bulky bipyridine complexes, where the metal ion may be forced out of the plane of the bipyridine unit. nih.govhud.ac.uk
Influence on Coordination Number and Metal-Ligand Bond Distances
The steric bulk of this compound directly impacts the number of ligands that can coordinate to a metal center. The space occupied by the ethyl groups can prevent the approach of other ligands, often leading to a lower coordination number than would be observed with less-hindered ligands like unsubstituted 2,2'-bipyridine (B1663995).
| Ligand | Metal Ion | Coordination Geometry | N-M-N Bite Angle (°) | Avg. M-N Distance (Å) |
|---|---|---|---|---|
| 2,2'-Bipyridine | Cu(II) | Distorted Octahedral | ~81° | ~2.00 |
| 6,6'-Dimethyl-2,2'-bipyridine | Zn(II) | Distorted Tetrahedral | ~78° | ~2.10 |
| 6,6'-Dichloro-2,2'-bipyridine | Ru(II) | Octahedral | - | - |
| This compound | Generic M(II) | Expected Distorted Tetrahedral/Octahedral | Expected <80° | Expected >2.10 Å |
Complexation with Lanthanide and Actinide Metal Ions
The complexation of this compound with f-block elements is of particular interest due to the potential for separating trivalent actinides from lanthanides, a crucial step in advanced nuclear fuel cycles. The differing interactions of these ions with soft-donor ligands like substituted bipyridines form the basis of this separation chemistry. acs.orgnih.gov
Chelation Modes and Stability
In complexes with lanthanide (Ln) and actinide (An) ions, this compound acts as a bidentate N,N'-chelating ligand. These large metal ions typically exhibit high coordination numbers, often 8 or 9. wikipedia.org The final complex often includes other ligands, such as nitrates or water molecules, to satisfy the coordination sphere of the metal ion.
Studies on related N-donor heterocyclic ligands have shown that they can form stable complexes with both lanthanides and actinides. tandfonline.comacs.org A key finding in this area is that trivalent actinide complexes with N-donor ligands are often more stable than their lanthanide counterparts. tandfonline.comacs.org This enhanced stability is attributed to a greater degree of covalency in the actinide-nitrogen bonds, which arises from the participation of the 5f orbitals in bonding. acs.org
The stability of these complexes can be quantified by their stability constants (log β). While specific data for this compound with a full range of actinides and lanthanides is not widely published, trends can be inferred from related systems. For example, ligands with a bipyridine core, such as BTBPs (bis-triazinyl-bipyridines), show a strong preference for complexing Am(III) over Eu(III), demonstrating their potential for separation. reading.ac.ukmanchester.ac.uk The ethyl groups on the bipyridine backbone enhance the lipophilicity of the ligand, which is a desirable property for solvent extraction processes.
The chelation is influenced by the steric hindrance of the ethyl groups, which can affect the stoichiometry of the complex formed. For instance, it might favor the formation of 1:1 or 1:2 (metal:ligand) complexes over 1:3 complexes, which might be possible with less bulky ligands.
| Ligand System | Metal Ion | log β | Comment |
|---|---|---|---|
| Tridentate N-donor ligands | Am(III) | Higher values | Demonstrates greater stability of actinide complexes. tandfonline.comacs.org |
| Ln(III) | Lower values | ||
| 6-(tetrazol-5-yl)-2,2′-bipyridine | Cm(III) | 13.8 (log β₃) | Significant difference in stability constants suggests high selectivity. manchester.ac.uk |
| Eu(III) | 11.1 (log β₃) |
Electronic and Steric Effects of 6,6 Diethyl Substitution on Complex Properties
Steric Hindrance and Its Manifestations
The ethyl groups at the 6 and 6' positions of the bipyridine ring introduce significant steric bulk in close proximity to the nitrogen donor atoms. This steric hindrance is a key factor governing the kinetic and structural properties of its metal complexes.
Influence on Reaction Kinetics of Complex Formation
Impact on Ligand Dissociation Dynamics
Steric strain introduced by the 6,6'-diethyl groups can facilitate the dissociation of the ligand from the metal center. This is particularly relevant in the context of photoactivated processes. For some ruthenium complexes, steric hindrance is a key design element for promoting the light-induced release of a ligand. nih.gov For instance, ruthenium(II) polypyridyl complexes with sterically hindered ligands like 6,6'-dimethyl-2,2'-bipyridine (B1328779) have been investigated for their potential in photochemotherapy, where the photorelease of the hindered ligand is a crucial step. nih.gov The strain induced by the bulky substituents weakens the metal-ligand bond, making dissociation more favorable upon electronic excitation. It is therefore reasonable to infer that complexes of 6,6'-diethyl-2,2'-bipyridine would exhibit similar or even enhanced ligand dissociation dynamics due to the greater steric bulk of the ethyl groups compared to methyl groups.
Electronic Perturbations and Their Consequences
The ethyl groups at the 6,6'-positions also exert an electronic influence on the bipyridine ligand, albeit more subtle than the steric effects. As alkyl groups, they are weakly electron-donating, which can perturb the electronic structure of the complex and, consequently, its photophysical and electrochemical properties.
Modulation of Metal-Ligand Charge Transfer (MLCT) Energetics
The electron-donating nature of the ethyl groups in this compound can raise the energy of the π* orbitals of the bipyridine ligand. In transition metal complexes, particularly with d6 metals like ruthenium(II), this has a direct impact on the energy of the metal-to-ligand charge transfer (MLCT) transitions. libretexts.org An increase in the energy of the π* acceptor orbitals leads to a blue shift (an increase in energy) of the MLCT absorption and emission bands. This effect has been systematically studied in a series of substituted bipyridine complexes. While specific data for the 6,6'-diethyl derivative is scarce, the trend can be illustrated by comparing related complexes. The introduction of electron-donating groups generally increases the energy of the 3MLCT state. nih.gov
| Complex | MLCT Absorption λmax (nm) | 3MLCT Emission λmax (nm) | Reference |
|---|---|---|---|
| [Ru(bpy)3]2+ | 452 | 615 | libretexts.org |
| [Ru(4,4'-dmb)3]2+ | 448 | 605 | nih.gov |
| [Ru(6,6'-dmb)3]2+ | - | - | N/A |
Influence on Metal Center Redox Potentials
The electron-donating character of the 6,6'-diethyl groups also influences the redox potentials of the metal center in its complexes. By increasing the electron density on the bipyridine ligand, the metal center becomes more electron-rich, making it easier to oxidize. Consequently, the M(III)/M(II) redox potential is expected to be lowered (shifted to less positive potentials) compared to the unsubstituted bipyridine complex. This trend is well-documented for a variety of substituted bipyridine ligands. acs.orgrsc.org For example, ruthenium(II) complexes with electron-donating substituents on the bipyridine ligands exhibit lower Ru(III)/Ru(II) oxidation potentials. acs.org
| Complex | E1/2 (RuIII/II) vs SCE (V) | Reference |
|---|---|---|
| [Ru(bpy)3]2+ | 1.26 | researchgate.net |
| [Ru(4,4'-dmb)3]2+ | 1.18 | nih.gov |
| [Ru(6,6'-dmb)3]2+ | - | N/A |
Ligand-Centered Electronic Transitions and Their Sensitivity to Substitution
Ligand-centered (LC) electronic transitions in metal complexes of this compound involve the promotion of an electron from a π bonding or non-bonding orbital to a π* anti-bonding orbital, both of which are primarily localized on the bipyridine ligand itself. These transitions typically occur at higher energies (in the ultraviolet region) than the metal-to-ligand charge transfer (MLCT) bands.
The introduction of ethyl groups at the 6 and 6' positions influences the energy of these LC transitions. The electron-donating nature of the ethyl groups can slightly raise the energy of the π orbitals and the π* orbitals. The net effect on the π-π* transition energy will depend on the relative extent to which these orbitals are destabilized.
More significantly, the steric hindrance imposed by the 6,6'-diethyl substitution can lead to a loss of planarity in the bipyridine ligand upon coordination. In the free ligand, the two pyridine (B92270) rings can rotate around the C2-C2' bond. However, in a complex, the chelation to the metal forces a cis-conformation. The steric clash between the ethyl groups and the metal center or other ligands can cause a twisting of the pyridine rings relative to each other. This deviation from planarity disrupts the π-conjugation across the bipyridine system, which in turn affects the energy of the π-π* transitions. Generally, a decrease in planarity leads to a blue shift (increase in energy) of the π-π* absorption bands.
The sensitivity of these LC transitions to the substitution pattern is a valuable tool for probing the electronic structure of the ligand within the coordination sphere. While direct spectroscopic data for complexes of this compound are not extensively reported, data from analogous substituted bipyridine complexes provide insight into these effects. For instance, the introduction of various substituents on the bipyridine ring system has been shown to systematically alter the energies of both MLCT and LC transitions. cmu.eduacs.org
| Property | Unsubstituted 2,2'-bipyridine (B1663995) Complex (e.g., [Ru(bpy)₃]²⁺) | 6,6'-Disubstituted Bipyridine Complex (Analogous to this compound) |
| Coordination Geometry | Typically regular octahedral | Often distorted due to steric hindrance |
| Metal-Ligand Bond Lengths | Standard | Can be elongated due to steric strain |
| Ligand Field Strength | Standard for bipyridine | May be slightly altered by electronic effects |
| Redox Potential (M²⁺/M³⁺) | Reference value | Can be shifted due to electronic effects |
| MLCT Absorption Maximum | Characteristic value | Typically shifted based on electronic and steric effects |
| Ligand-Centered (π-π) Absorption* | High energy | May be blue-shifted due to loss of planarity |
Catalytic Applications of 6,6 Diethyl 2,2 Bipyridine Metal Complexes
Design Principles for 6,6'-Et2bpy-Based Catalysts
The design of effective catalysts based on 6,6'-Et2bpy metal complexes hinges on the deliberate manipulation of steric and electronic parameters to control the catalyst's interaction with substrates and its intrinsic reactivity.
The ethyl groups at the 6,6'-positions of the bipyridine scaffold exert significant steric hindrance around the metal center. This steric bulk is a critical design element for controlling catalytic processes. It can influence the coordination of substrates, prevent catalyst deactivation pathways, and dictate the selectivity of a reaction.
In nickel-catalyzed cross-electrophile coupling (XEC) reactions, the size of substituents at the 6,6'-positions of the bipyridine ligand has a profound impact on catalytic performance. A study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with varying alkyl groups at the 6 and 6' positions (tBubpyR2; R = Me, iPr, sBu) demonstrated that increasing the steric bulk affects several aspects of the catalytic cycle. nih.gov While the 6,6'-diethyl derivative was not explicitly studied, the trends observed for similar 6,6'-dialkyl groups provide direct insight. For instance, bulkier substituents were found to better stabilize key nickel(I) intermediates and promote cleaner reduction from the nickel(II) precatalyst. nih.gov However, this increased bulk can also hinder or completely prevent the coordination of the ligand to a nickel(0) source, which is a crucial step in the formation of the active catalyst. nih.gov
This steric control directly translates to product selectivity and reaction efficiency. In some catalytic systems, sterically hindered ligands like those with 6,6'-dialkyl substituents are essential for preventing undesired side reactions, such as the formation of homocoupled products. The steric pressure can favor the desired cross-coupling pathway by modulating the stability and reactivity of catalytic intermediates. Other research has highlighted that steric hindrance from ligands like 6,6'-dimethyl-2,2'-bipyridine (B1328779) can lead to photolabile complexes, where light irradiation can cause the ligand to dissociate, freeing up a coordination site for catalysis. nih.gov
The electronic properties of the 6,6'-Et2bpy ligand are also a key factor in catalyst design. The ethyl groups are weakly electron-donating, which increases the electron density at the nitrogen atoms and, consequently, at the coordinated metal center. This electronic modification can tune the redox potentials of the metal complex and influence the rates of elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
In the context of Ni-catalyzed XEC, the electronic effects of 6,6'-substituents, in concert with their steric influence, lead to significant differences in catalytic activity. For example, a detailed study of catalytic intermediates revealed that changing the substituents from unsubstituted to 6,6'-dimethyl resulted in a change in the spin state of the (tBubpy)Ni(Ar)I intermediate from low-spin to high-spin. nih.gov This change in electronic structure renders the high-spin intermediate less stable and affects its reactivity, such as slowing the rate at which it captures alkyl radicals. nih.gov This ultimately contributes to lower turnover frequencies for catalysts bearing the more sterically demanding 6,6'-disubstituted ligands compared to those with a single substituent at the 6-position. nih.gov
The principle of electronic tuning is broadly applied in catalyst design. Modifying the bipyridine backbone with electron-donating or electron-withdrawing groups can shift the redox potentials of the complex, making it easier or harder to oxidize or reduce the metal center. acs.orgacs.org This allows for the fine-tuning of the catalyst's reactivity to match the specific demands of a chemical transformation. diva-portal.org
Homogeneous Catalysis
Complexes of 6,6'-Et2bpy are primarily employed in homogeneous catalysis, where the catalyst and reactants are in the same phase, typically a liquid solution. This allows for high activity and selectivity under mild reaction conditions.
Nickel complexes bearing substituted bipyridine ligands are powerful catalysts for cross-electrophile coupling (XEC) reactions, a modern synthetic method that forms carbon-carbon bonds by coupling two different electrophiles. wisc.edunih.gov These reactions offer an advantage over traditional cross-coupling methods by avoiding the use of pre-formed, often sensitive, organometallic nucleophiles. wisc.edu
The performance of Ni-based catalysts in these reactions is highly dependent on the structure of the bipyridine ligand. Research has shown that ligands with substituents at the 6 and 6' positions are critical for achieving high efficiency and selectivity. A comparative study of different 6,6'-dialkyl substituted bipyridine ligands in the XEC of aryl iodides with alkyl bromides provides valuable data, as shown in the table below. While a catalyst with a monosubstituted ligand, (tBubpyMe)NiIICl2, proved to be highly active, the introduction of a second alkyl group at the 6'-position to give catalysts like (tBubpyMe2)NiIICl2 led to lower turnover frequencies. nih.gov This is attributed to a combination of steric and electronic effects, including the formation of less stable, high-spin catalytic intermediates. nih.gov
| Ligand | 6,6'-Substituents (R) | Catalyst Precursor Type | Key Intermediate Spin State | Observed Catalytic Activity |
|---|---|---|---|---|
| tBubpy | -H, -H | (tBubpy)Ni(Ar)I | Low-spin | Active, stable intermediate |
| tBubpyMe | -Me, -H | (tBubpyMe)NiCl2 | N/A | High activity, room temp. reactions |
| tBubpyMe2 | -Me, -Me | (tBubpyMe2)NiCl2 | High-spin | Lower turnover frequencies |
| tBubpyiPr2 | -iPr, -iPr | (tBubpyiPr2)NiCl2 | N/A | Lower turnover frequencies |
The oxidation of water to produce oxygen is a critical reaction for artificial photosynthesis and renewable energy systems. This transformation is often catalyzed by metal complexes, with ruthenium-based systems being among the most studied. acs.orgnih.gov A common and highly successful design strategy involves using the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand, which acts as a tetradentate, dianionic scaffold that stabilizes the high oxidation states of ruthenium required for catalysis. acs.orgdiva-portal.orgnih.gov
In contrast, a comprehensive search of the scientific literature did not yield specific examples of metal complexes containing the 6,6'-diethyl-2,2'-bipyridine ligand being utilized for water oxidation. The structural and electronic features of 6,6'-Et2bpy differ significantly from those of ligands found in state-of-the-art water oxidation catalysts. The 6,6'-Et2bpy ligand is neutral and bidentate, whereas highly active catalysts typically employ anionic, multidentate ligands that can deprotonate to stabilize the metal center as it cycles through progressively higher oxidation states. nih.govnih.gov Furthermore, the steric bulk of the ethyl groups in 6,6'-Et2bpy may hinder the formation of the necessary high-valent metal-oxo species or prevent the binding of water molecules required for the O-O bond-forming step. acs.org Therefore, while 6,6'-Et2bpy is an effective ligand for other catalytic transformations like cross-coupling, its properties may not be optimal for the specific demands of water oxidation catalysis.
Organic Transformations Mediated by 6,6'-Et2bpy Complexes
Reduction Reactions (e.g., Electrochemical CO2 Reduction)
Metal complexes of 6,6'-disubstituted-2,2'-bipyridines, including this compound (6,6'-Et2bpy), are subjects of investigation for their potential in catalytic reduction reactions. A notable area of research is the electrochemical reduction of carbon dioxide (CO2), a process aimed at converting CO2 into valuable chemical feedstocks and fuels, such as carbon monoxide (CO) and formate (B1220265) (HCOO-).
While research directly detailing the performance of 6,6'-Et2bpy complexes in CO2 reduction is specific, broader studies on related substituted bipyridine ligands provide insight into the electronic and steric effects that govern catalytic activity. For instance, studies on rhenium (Re) and ruthenium (Ru) bipyridine complexes have shown that the nature of the metal center and the ligand architecture are pivotal in determining product selectivity. acs.org In these systems, the catalyst is typically reduced to an active state, which then interacts with CO2. escholarship.org The introduction of substituents on the bipyridine ligand, such as the ethyl groups in 6,6'-Et2bpy, can influence the catalyst's reduction potential, stability, and the binding affinity of CO2 to the metal center.
Research on other 6,6'-disubstituted bipyridine ligands, like 6,6'-dimethyl-2,2'-bipyridine, has indicated that substituents in these positions can sometimes inhibit catalytic activity when compared to the unsubstituted bipyridine parent complex in certain applications. escholarship.org However, these steric and electronic modifications are crucial for fine-tuning the catalyst's properties for specific reactions. The ethyl groups in 6,6'-Et2bpy, for example, can enhance the solubility and stability of the complex in organic solvents used in electrochemical cells.
Catalyst Stability and Turnover Frequencies in Diethylbipyridine Systems
The stability of a catalyst and its turnover frequency (TOF) are critical metrics for evaluating its practical utility. The TOF represents the number of substrate molecules converted per catalyst molecule per unit time, indicating the catalyst's efficiency. The stability, often measured by the turnover number (TON), which is the total number of substrate molecules converted before the catalyst deactivates, determines the catalyst's lifespan.
For metal complexes involving 6,6'-disubstituted bipyridines, these parameters are heavily influenced by the nature of the substituents. A study on nickel complexes with various 6,6'-disubstituted-4,4'-di-tert-butyl-2,2'-bipyridine ligands for cross-electrophile coupling reactions demonstrated that bulkier substituents in the 6,6'-positions led to lower turnover frequencies. nih.govacs.org While a complex with a single methyl group in the 6-position was highly active, the corresponding 6,6'-dimethyl substituted complex showed lower activity. nih.govacs.org This was attributed to the high-spin nature and lower stability of the catalytic intermediates formed with the more sterically hindered ligand. nih.govacs.org
Conversely, in some systems, appropriate substitution can enhance stability. For example, in certain ruthenium-based water oxidation catalysts, tailored designs of the ligand structure, including substitutions on the bipyridine ring, have led to significantly increased turnover frequencies, reaching up to 500 s⁻¹, and stabilities corresponding to over 6000 turnovers. nih.gov These findings underscore the delicate balance between steric and electronic effects that must be managed to optimize both the activity and the longevity of catalysts based on 6,6'-disubstituted bipyridines like 6,6'-Et2bpy.
Heterogeneous Catalysis and Supported Systems
Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from challenges in separation from the reaction products and subsequent recycling. Immobilizing these molecular catalysts onto solid supports to create heterogeneous systems is a promising strategy to overcome these limitations.
Integration of 6,6'-Et2bpy Complexes into Solid Supports
The integration of metal complexes containing ligands like 6,6'-Et2bpy into solid supports is an active area of research aimed at bridging the gap between homogeneous and heterogeneous catalysis. Porous materials such as metal-organic frameworks (MOFs) and microporous organic polymers are particularly attractive as supports because their structures can be designed at the molecular level.
Bipyridine units can be incorporated directly into the structure of these porous polymers, which then act as "macroligands" for catalytically active metal centers. This approach allows for the creation of solid catalysts where the local coordination environment of the metal is well-defined, mimicking that of a homogeneous complex. The performance of these heterogenized catalysts can be systematically tuned by modifying the electronic properties of the bipyridine building block. For example, a linear correlation has been demonstrated between the electronic effect of the ligand, as described by the Hammett parameter, and the catalytic activity for both homogeneous and heterogenized catalysts in reactions like the photoreduction of carbon dioxide. This highlights that the local electronic environment around the active site is a crucial determinant of catalytic performance, even within a solid framework.
While specific examples detailing the integration of 6,6'-Et2bpy complexes are part of ongoing research, the principles established with other bipyridine-based systems provide a clear roadmap. The ethyl groups of 6,6'-Et2bpy can influence the interaction of the complex with the support material and modify the accessibility of the catalytic sites within the pores of the support. The ultimate goal is to develop robust, recyclable, and highly active heterogeneous catalysts for a range of chemical transformations.
Electrochemical Behavior and Redox Processes of 6,6 Diethyl 2,2 Bipyridine Systems
Redox Properties of the 6,6'-Et2bpy Ligand
The redox behavior of the 6,6'-Et2bpy ligand itself is fundamental to understanding the electrochemical properties of its metal complexes. Like other bipyridine ligands, it can undergo both reduction and oxidation processes centered on the ligand framework.
Ligand-Centered Reductions and Oxidations
The 2,2'-bipyridine (B1663995) (bpy) ligand is known to be redox-active and can exist in three different oxidation states: neutral (bpy⁰), a monoradical anion (bpy•⁻), and a diamagnetic dianion (bpy²⁻). nih.gov This electronic flexibility is a key feature of its coordination chemistry. nih.gov The reduction of the bpy moiety involves the population of its π* orbitals. nih.govnih.gov
In the case of 6,6'-disubstituted bipyridines, the nature of the substituent significantly influences the redox potentials. Alkyl groups, such as the ethyl groups in 6,6'-Et2bpy, are generally considered to be electron-donating. This electron-donating nature is expected to make the ligand easier to oxidize and more difficult to reduce compared to the unsubstituted bipyridine. However, the steric bulk introduced by substituents at the 6 and 6' positions can also have a profound impact. This steric hindrance can force the two pyridine (B92270) rings to twist out of planarity, which in turn affects the delocalization of electrons and, consequently, the redox potentials.
While specific data for 6,6'-Et2bpy is scarce, studies on related 6,6'-dimethyl-2,2'-bipyridine (B1328779) (6,6'-dmbpy) can provide insights. It has been noted that 6,6'-substituents can protect the metal center in complexes. wikipedia.org In general, for a series of substituted polypyridine ligands, the electrochemical properties can be systematically tuned. nih.gov
Electrochemical Analysis of 6,6'-Et2bpy Metal Complexes
The coordination of 6,6'-Et2bpy to a metal center introduces new redox events that can be either metal-centered or ligand-centered. The interplay between these processes is a key aspect of the electrochemical behavior of these complexes.
Metal-Centered Redox Events
In metal complexes of bipyridine ligands, reversible one-electron reactions are often observed through techniques like cyclic voltammetry. wikipedia.org These can be attributed to changes in the oxidation state of the central metal ion (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺). The potential at which these metal-centered redox events occur is highly dependent on the ligand environment.
The electron-donating nature of the ethyl groups in 6,6'-Et2bpy would be expected to increase the electron density on the metal center. This increased electron density generally makes the metal center easier to oxidize (a more negative reduction potential for the M⁽ⁿ⁺¹⁾⁺/Mⁿ⁺ couple) and harder to reduce. However, the steric hindrance from the 6,6'-diethyl groups can cause distortions in the coordination geometry, which can also significantly affect the redox potentials. nih.gov For instance, in a study of ruthenium complexes with 2,2'-bipyridine-6,6'-dicarboxylate ligands, changes in the ligand backbone were shown to severely affect the Ru(III)/Ru(II) redox couple. acs.org
While no specific data tables for 6,6'-Et2bpy complexes are available, the following table illustrates typical redox data for a related cobalt complex with unsubstituted bipyridine, which shows both metal- and ligand-based redox events.
Table 1: Electrochemical Data for Co(bpy)₃₂ nih.gov
| Redox Couple | E½ (V vs. Fc⁺/Fc) |
| Co(III)/Co(II) | +0.33 |
| Co(II)/Co(I) | -1.08 |
| Co(I)/Co(I)(L⁻) | -1.89 |
Data obtained from cyclic voltammetry in acetonitrile.
It is anticipated that the corresponding redox couples for a [Co(6,6'-Et2bpy)₃]²⁺ complex would be shifted to more negative potentials due to the electron-donating nature of the ethyl groups, although the magnitude of this shift is difficult to predict without experimental data.
Ligand-Based Redox Non-Innocence
A ligand is considered "redox non-innocent" when it actively participates in the redox chemistry of a complex, meaning that electron transfer can occur to or from the ligand itself rather than being localized on the metal center. nih.govacs.org Bipyridine ligands are classic examples of non-innocent ligands. nih.govnih.gov
In complexes with 6,6'-Et2bpy, it is expected that the ligand will exhibit redox non-innocence. Reductive processes in these complexes are often ligand-centered, leading to the formation of a coordinated radical anion (L•⁻). This has been observed in a variety of bipyridine complexes with different metals. nih.govwikipedia.org The reduction of the ligand can lead to significant changes in the geometry and electronic structure of the complex. For instance, in zinc complexes of 2,2'-bipyridine, the reduction of the bpy moiety leads to a decrease in the β-diketiminate co-ligand bite angle and an elongation of the Zn–N(β-diketiminate) bonds. nih.gov
The steric strain imposed by the 6,6'-diethyl groups could potentially influence the extent of electronic communication between the metal and the ligand, thereby affecting the manifestation of ligand non-innocence.
Spectroelectrochemistry Studies
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is changed. This is a powerful tool for identifying the species generated during redox processes. For example, the formation of a ligand-based radical anion upon reduction of a bipyridine complex is often accompanied by the appearance of new, characteristic absorption bands in the visible or near-infrared region of the spectrum. acs.orgscispace.com
While no specific spectroelectrochemical studies on 6,6'-Et2bpy complexes were found, research on related systems provides a clear indication of what to expect. For instance, in ruthenium complexes with substituted bipyridine ligands, the visible spectra of the reduced complexes often resemble the spectra of the corresponding free ligand radical anion, providing strong evidence for ligand-centered reduction. scispace.com Spectroelectrochemical studies on ruthenium complexes with 4,4'-dihydroxy-2,2'-bipyridine (B1588920) have revealed the disappearance of metal-to-ligand charge transfer (MLCT) bands upon oxidation and the appearance of new low-energy bands. rsc.org
It is highly probable that spectroelectrochemical studies of 6,6'-Et2bpy complexes would similarly reveal distinct spectral changes corresponding to both metal- and ligand-centered redox events, allowing for a detailed elucidation of their electronic structure in different oxidation states.
Advanced Spectroscopic Characterization of 6,6 Diethyl 2,2 Bipyridine and Its Complexes
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed view of the molecular vibrations of 6,6'-Diethyl-2,2'-bipyridine and its complexes. These methods are essential for understanding the ligand's conformational dynamics and the nature of metal-ligand bonding upon complexation.
Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of this compound and detecting changes upon coordination to a metal center. The IR spectrum of the free ligand is characterized by several key absorption bands.
The C=N and C=C stretching vibrations within the pyridine (B92270) rings typically appear in the 1600-1400 cm⁻¹ region. For instance, in uncomplexed 2,2'-bipyridine (B1663995), these bands are observed around 1596 cm⁻¹ and in the 1476-1434 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic rings and the ethyl substituents are found at higher wavenumbers, generally above 3000 cm⁻¹. Upon complexation with a metal ion, significant shifts in these vibrational frequencies occur, providing evidence of coordination. The coordination of the bipyridine nitrogen atoms to a metal center typically leads to a shift of the C=N and C=C stretching bands to lower wavenumbers. researchgate.net This shift is indicative of the donation of electron density from the ligand to the metal, which weakens the ring bonds.
Table 1: Typical Infrared (IR) Spectroscopic Data for Bipyridine Ligands and Complexes
| Vibrational Mode | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) |
|---|---|---|
| ν(C=N), ν(C=C) | 1596, 1476-1434 researchgate.net | Shift to lower wavenumber researchgate.net |
| ν(C-H) | >3000 | Largely unchanged |
Raman Spectroscopy for Conformational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying the conformational properties of molecules like this compound. Due to the steric hindrance imposed by the ethyl groups at the 6 and 6' positions, the two pyridine rings are expected to be twisted with respect to each other in the free ligand, adopting a transoid conformation. The degree of this twist can be investigated using Raman spectroscopy, as the vibrational modes, particularly the low-frequency modes, are sensitive to the dihedral angle between the rings.
Upon complexation, the ligand is forced into a cisoid conformation to chelate the metal ion. This conformational change from transoid to cisoid results in noticeable changes in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental Raman spectra to predict the vibrational frequencies for different conformers and thus aid in the conformational analysis. nih.govnih.gov
Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule. researchgate.net For metal complexes of this compound, resonance Raman spectra obtained by excitation into the MLCT bands can provide detailed information about the nature of the excited state. The enhanced Raman bands are typically those of the bipyridine ligand, confirming the localization of the excited electron on the ligand in the MLCT state. researchgate.netacs.org
Table 2: Expected Raman Spectral Features for Conformational Analysis of this compound
| Feature | Transoid Conformer (Free Ligand) | Cisoid Conformer (Complexed Ligand) |
|---|---|---|
| Inter-ring vibrational modes | Characteristic low-frequency modes | Shifted or new low-frequency modes upon chelation |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides crucial information about the electronic transitions within this compound and its complexes, which is fundamental to understanding their photophysical properties.
UV-Visible Spectroscopy of Ligand and Complexes
The UV-Visible absorption spectrum of the free this compound ligand is dominated by intense π→π* transitions within the aromatic bipyridine system, typically occurring in the ultraviolet region. acs.org Upon coordination to a transition metal, new absorption bands often appear in the visible region of the spectrum. These bands are generally assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-based d-orbital to a ligand-based π*-orbital. nih.gov
The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the solvent polarity. For instance, in a series of transition metal complexes with 4,4'-dimethyl-2,2'-bipyridine, MLCT bands were observed between 301 and 306 nm. nih.gov The introduction of electron-donating ethyl groups at the 6 and 6' positions in this compound is expected to slightly raise the energy of the π* orbitals, which could lead to a blue shift in the π→π* transitions and a red shift in the MLCT transitions compared to the unsubstituted 2,2'-bipyridine. The UV-visible spectra of complexes can also be influenced by the solvent, with changes in solvent polarity potentially causing shifts in the absorption maxima. researchgate.net
Table 3: Typical UV-Visible Absorption Data for Bipyridine Ligands and Complexes
| Species | Transition | Typical Wavelength Range (nm) |
|---|---|---|
| Free Ligand | π→π* | 280-300 |
| Metal Complex | Intraligand π→π* | 280-320 researchgate.net |
Luminescence Properties and Thermally Activated Delayed Fluorescence (TADF)
Many transition metal complexes of bipyridine ligands are luminescent, emitting light upon excitation. This luminescence typically originates from the lowest-energy excited state, which is often a triplet MLCT (³MLCT) state. nih.gov The emission properties, such as the emission wavelength, quantum yield, and lifetime, are highly dependent on the metal center, the ligand structure, and the surrounding environment.
Complexes of this compound with metals like Ru(II) and Ir(III) are expected to be luminescent. nih.govacs.org The steric bulk of the ethyl groups can influence the rigidity of the complex, which in turn can affect the non-radiative decay pathways and thus the luminescence quantum yield. rsc.org
Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon observed in certain molecules where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is very small. rsc.orgnih.gov This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation, followed by delayed fluorescence. While TADF is more commonly associated with organic molecules, certain metal complexes can also exhibit this property. For a complex of this compound to exhibit TADF, the ligand field and electronic structure would need to be carefully tuned to minimize the S₁-T₁ energy gap. nih.gov
Photophysical Characterization in Solution and Solid State
The photophysical properties of this compound complexes can vary significantly between the solution and solid states. In solution, interactions with the solvent can influence the excited-state energies and decay pathways. Solvent polarity can affect the energy of charge-transfer states, leading to solvatochromism in the emission spectra. rsc.org
In the solid state, intermolecular interactions and the rigidity of the environment can have a profound impact on the photophysical properties. nih.gov Crystal packing can lead to quenching or enhancement of luminescence. For some bipyridine complexes, aggregation-induced emission (AIE) has been observed, where the emission is more intense in the aggregated or solid state than in solution. The steric bulk of the ethyl groups in this compound might prevent close packing in the solid state, potentially leading to enhanced solid-state luminescence by reducing concentration quenching. rsc.org The temperature dependence of the emission lifetime can provide information about the activation energies for non-radiative decay processes and the presence of thermally accessible excited states. dcu.ie
Table 4: Comparison of Photophysical Properties in Solution vs. Solid State
| Property | In Solution | In Solid State |
|---|---|---|
| Emission Wavelength | Can be solvent-dependent (solvatochromism) rsc.org | Fixed, but can be influenced by crystal packing |
| Luminescence Quantum Yield | Often lower due to solvent-related non-radiative decay pathways | Can be higher due to restricted molecular motion and prevention of quenching rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound and its complexes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR are fundamental techniques for characterizing this compound.
In the ¹H NMR spectrum of the free ligand, distinct signals corresponding to the ethyl groups and the aromatic protons of the bipyridine core are observed. The methylene (B1212753) protons (CH₂) of the ethyl groups typically appear as a quartet, while the methyl protons (CH₃) present as a triplet due to spin-spin coupling with the adjacent methylene protons. The aromatic protons of the bipyridine rings exhibit a more complex splitting pattern, characteristic of substituted pyridine rings.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the methyl and methylene carbons of the ethyl substituents, as well as for the different carbon atoms within the bipyridine framework. The chemical shifts of these carbon signals are indicative of their electronic environment.
Upon coordination to a metal center, significant changes in the ¹H and ¹³C NMR spectra are observed. The coordination of the bipyridine nitrogen atoms to a metal ion induces a downfield shift of the proton signals, particularly for those in close proximity to the coordination site. rsc.org This deshielding effect is a clear indicator of complex formation. Similar shifts are observed in the ¹³C NMR spectrum, reflecting the altered electronic distribution within the ligand upon complexation.
Table 1: Representative ¹H NMR Chemical Shift Data for 6,6'-Disubstituted-2,2'-bipyridine Ligands and Complexes
| Compound | Solvent | Aromatic Protons (ppm) | Alkyl Protons (ppm) |
| 6,6'-Dimethyl-2,2'-dipyridyl | - | 8.18 (d), 7.67 (t), 7.14 (d) chemicalbook.com | 2.62 (s) chemicalbook.com |
| [Ru(bipy)₂(bipy-4,4'-(C₁₉H₃₉)₂)]Cl₂ | CDCl₃ | 9.13-7.51 (m) researchgate.net | 2.75 (t), 1.62 (p), 1.28-1.18 (m), 0.82 (t) researchgate.net |
| [Ru(bipy)₂(bipy-4,4'-(C₁₉H₃₉)₂)]²⁺ | (CD₃)₂SO | 8.80-7.37 (m) researchgate.net | 2.75 (t), 1.65 (p), 1.67-1.28 (m), 0.83 (t) researchgate.net |
2D NMR Techniques for Complex Ligand Systems
For more complex systems, such as metal complexes of this compound, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment and detailed structural analysis. wikipedia.org
Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons. In the context of this compound complexes, COSY spectra would reveal correlations between the methylene and methyl protons of the ethyl groups, as well as between adjacent aromatic protons on the bipyridine rings. wikipedia.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. wikipedia.org For instance, NOESY can be used to confirm the through-space interactions between the ethyl groups and the bipyridine ring protons, helping to define the conformation of the ligand in solution. In metal complexes, intermolecular NOEs can be observed between the protons of the this compound ligand and other ligands coordinated to the same metal center.
Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C. wikipedia.org This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons and for confirming the connectivity across the bipyridine ring system and the attachment of the ethyl substituents.
Through the combined application of these 2D NMR techniques, a comprehensive picture of the molecular structure and conformation of this compound and its complexes in solution can be constructed.
X-ray Diffraction Studies
X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, offering definitive structural characterization of this compound and its metal complexes.
Single Crystal X-ray Analysis of 6,6'-Et₂bpy Complexes
Single crystal X-ray diffraction is the most powerful method for determining the exact molecular structure of crystalline compounds. For metal complexes of this compound (often abbreviated as 6,6'-Et₂bpy), this technique reveals crucial details about the coordination geometry around the metal center, as well as the bond lengths and angles within the complex.
In a typical complex, the this compound ligand coordinates to a metal ion in a bidentate fashion through its two nitrogen atoms. The presence of the ethyl groups at the 6 and 6' positions introduces significant steric hindrance around the coordination sphere. This steric bulk can influence the coordination geometry, often leading to distorted geometries compared to analogous complexes with unsubstituted 2,2'-bipyridine. For example, in tetrahedral complexes, the steric clash between the ethyl groups can cause a distortion from the ideal tetrahedral angle.
The crystal structures of various metal complexes with substituted bipyridine ligands have been determined, providing insights into the structural effects of the substituents. For instance, the single-crystal X-ray structure of bis(dimethyl 2,2'-bipyridine-6,6'-dicarboxylato)copper(I) tetrafluoroborate (B81430) reveals that upon coordination to copper(I), the ligand adopts a conformation that facilitates chelation, resulting in increased twisting between the pyridyl rings compared to the uncoordinated ligand. nih.gov Similarly, studies on copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridyl show distorted tetrahedral environments due to the steric effects of the methyl groups. iucr.org
Table 2: Selected Crystallographic Data for Complexes Containing Substituted 2,2'-Bipyridine Ligands
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| [Cu(dmbpy)₂]₂[ZrF₆]·1.134H₂O | Monoclinic | C2/c | - | - |
| [Cu(dmbpy)₂]₂[HfF₆]·0.671H₂O | Monoclinic | C2/c | - | - |
| [Cu(deadtc)(bpy)] | Monoclinic | P2₁/n | Cu-S = 2.318(1), Cu-N varies | N-Cu-N = 113.5(1), N-Cu-S varies |
| [Zn(dnpdtc)(bpy)] | Monoclinic | P2₁/c | Zn-S = 2.323, Zn-N varies | N-Zn-S varies |
| [Zn(bpy)(H₂O)₂]SO₄ | Orthorhombic | Pccn | - | - |
dmbpy = 6,6'-dimethyl-2,2'-bipyridyl; deadtc = diethanoldithiocarbamato; dnpdtc = di-n-propyldithiocarbamato; bpy = 2,2'-bipyridine. Data for this compound complexes was not specifically available in the search results.
Analysis of Intermolecular Interactions and Crystal Packing
The bulky ethyl groups on the this compound ligand play a significant role in dictating the crystal packing. They can sterically hinder close approach of the aromatic rings, potentially influencing the extent and nature of π-π stacking interactions between adjacent bipyridine ligands. In many bipyridine complexes, π-π stacking is a prominent feature, contributing to the stability of the crystal lattice. iucr.orgnih.gov
The nature of the counter-ions and any solvent molecules present in the crystal lattice also significantly influences the packing arrangement through electrostatic interactions and, in the case of solvents like water, hydrogen bonding networks. iucr.orgrsc.org For example, in the crystal structures of [Cu(dmbpy)₂]₂[MF₆] (M = Zr, Hf), the extended structures are built up through Coulombic interactions between the cationic copper complexes and the anionic hexafluorometallates, as well as π-π stacking interactions between the bipyridine ligands of adjacent copper complexes. iucr.org The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the material and for the rational design of new crystalline materials with desired properties.
Theoretical and Computational Investigations of 6,6 Diethyl 2,2 Bipyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict geometries, electronic properties, and spectroscopic features of bipyridine-based systems.
Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For 6,6'-diethyl-2,2'-bipyridine, a key structural feature is the dihedral angle between the two pyridine (B92270) rings, which dictates its conformation. Like other 2,2'-bipyridines, it can exist in two principal planar conformations: a cisoid form, where the nitrogen atoms are on the same side (suitable for chelation), and a transoid form, where they are on opposite sides.
The presence of bulky ethyl groups at the 6 and 6' positions introduces significant steric hindrance. This steric clash between the substituents prevents the molecule from readily adopting a planar cisoid conformation. DFT calculations on the analogous 6,6'-dimethyl-2,2'-bipyridine (B1328779) have shown that the transoid conformation is the global minimum in the gas phase. researchgate.net The cisoid conformation is energetically less favorable due to the steric repulsion of the methyl groups. For this compound, the larger size of the ethyl groups would be expected to exacerbate this steric strain, leading to a greater energy difference between the transoid and cisoid forms and a larger deviation from planarity in any attempted cisoid arrangement.
In the solid state, 6,6'-dimethyl-2,2'-bipyridyl has been found to adopt a planar, centrosymmetric transoid arrangement. researchgate.net However, upon protonation or coordination to a metal center, the conformation can be forced towards a twisted cisoid geometry. For instance, in a complex with chloranilic acid, the dihedral angle between the pyridine rings of 6,6'-dimethyl-2,2'-bipyridyl was significantly non-planar. rsc.org Computational studies can precisely quantify these geometric parameters.
Table 1: Representative Calculated Geometrical Parameters for 6,6'-Disubstituted-2,2'-bipyridine Analogues (Illustrative) Note: This table presents typical data for the related dimethyl compound to illustrate the outputs of DFT calculations, as specific data for the diethyl analogue is not readily available.
| Parameter | Value (for 6,6'-dimethyl-2,2'-bipyridine) | Expected Impact of Diethyl Substitution |
|---|---|---|
| C2-C2' Bond Length (Å) | ~1.49 | Minimal change |
| C-N Bond Length (Å) | ~1.34 | Minimal change |
| N-C2-C2'-N Dihedral Angle (°), transoid | ~180 | Favored, likely to remain ~180° |
| N-C2-C2'-N Dihedral Angle (°), cisoid | Twisted, > 40° | Increased twisting, larger dihedral angle |
| Energy Barrier for Rotation (kcal/mol) | Calculated value | Increased barrier due to greater steric bulk |
DFT is instrumental in analyzing the electronic structure of molecules by calculating the energies and spatial distributions of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic excitation energy. scirp.org
For bipyridine systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π* anti-bonding orbital. The ethyl groups at the 6,6'-positions are weak electron-donating groups (inductive effect). Compared to unsubstituted 2,2'-bipyridine (B1663995), these groups would be expected to raise the energy of the HOMO, leading to a slightly smaller HOMO-LUMO gap. This, in turn, can influence the molecule's redox properties and the energy of its lowest electronic transitions.
In the context of metal complexes, particularly those with open-shell metal centers, DFT can be used to calculate the spin density distribution. This analysis reveals how the unpaired electron density is distributed between the metal and the ligand, providing insights into the nature of the metal-ligand bonding and the electronic structure of the complex. For a radical anion of a bipyridine ligand, the spin density would be primarily located in the π* LUMO of the neutral molecule.
Table 2: Illustrative Frontier Orbital Energies for Substituted Bipyridines Note: These are representative values to demonstrate the concept. Actual values for this compound would require specific calculation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2,2'-Bipyridine | -6.5 to -6.8 | -1.0 to -1.5 | 5.0 to 5.5 |
| 6,6'-Dimethyl-2,2'-bipyridine | -6.3 to -6.6 | -0.9 to -1.3 | 4.9 to 5.4 |
| This compound (Expected) | Slightly higher than dimethyl | Slightly higher than dimethyl | Slightly smaller than dimethyl |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can simulate the absorption bands. For this compound, the main absorption bands in the UV region are expected to correspond to π → π* transitions within the bipyridine framework. The substitution with ethyl groups would likely cause a small red-shift (shift to longer wavelength) in the absorption maxima compared to unsubstituted 2,2'-bipyridine, due to the electron-donating nature of the alkyl groups which slightly decreases the HOMO-LUMO gap. acs.org
DFT calculations can also accurately predict infrared (IR) vibrational spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. Key vibrational modes for this compound would include the stretching vibrations of the C=C and C=N bonds within the pyridine rings, the inter-ring C-C stretch, and the various C-H stretching and bending modes of the aromatic rings and the ethyl substituents.
Table 3: Representative Calculated IR Frequencies for a Bipyridine Ligand (Illustrative) Note: This table shows typical vibrational modes and their calculated frequency ranges.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (Ethyl) | 2850 - 3000 |
| Ring C=C and C=N Stretch | 1400 - 1600 |
| Inter-ring C-C Stretch | 1250 - 1300 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 700 - 900 |
Molecular Dynamics and Simulation Studies
While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.
MD simulations can model the behavior of this compound in a solvent box, tracking the motions of all atoms over time. A key aspect to study would be the rotational dynamics around the central C2-C2' bond. These simulations can reveal the free energy landscape associated with this rotation, identifying the most stable conformations in solution and the energy barriers between them.
For this compound, the bulky ethyl groups would significantly influence its dynamics. The rotational barrier between the transoid and cisoid forms would be expected to be higher than in less substituted bipyridines. This would result in slower conformational transitions. The simulations could also reveal how solvent molecules interact with the ligand and how they might stabilize or destabilize certain conformations. This information is crucial for understanding how the ligand's shape and flexibility might change upon entering a binding pocket of a larger molecule or upon coordination to a metal ion.
MD simulations, often combined with enhanced sampling techniques (like umbrella sampling or metadynamics), can be used to calculate the free energy of binding between a ligand and a metal ion. This provides a theoretical estimate of the thermodynamic stability of the resulting complex. For this compound, the strong steric hindrance from the ethyl groups is a critical factor. These groups can prevent the ligand from achieving the ideal bite angle for chelation, potentially weakening the metal-ligand bonds and leading to a lower binding affinity (a less favorable free energy of binding) compared to less hindered ligands like 2,2'-bipyridine itself.
The kinetics of metal-ligand binding, i.e., the rates of association and dissociation, can also be investigated computationally. The steric bulk of the ethyl groups would likely slow down the rate of complex formation (the association rate constant, k_on), as the ligand must overcome a significant steric barrier to approach and coordinate to the metal center. jsr.org Similarly, the dissociation rate might also be affected. These computational studies are vital for designing ligands with specific thermodynamic and kinetic profiles for applications in catalysis, sensing, or materials science.
Mechanistic Insights from Computational Models
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of transition metal-catalyzed reactions and electrochemical processes. While direct and extensive computational studies focused exclusively on this compound are not widely available in the current body of scientific literature, a wealth of theoretical investigations into structurally similar 6,6'-disubstituted-2,2'-bipyridine ligands provides significant insights. By examining the established trends and principles from these analogous systems, particularly those involving 6,6'-dimethyl-2,2'-bipyridine, we can infer the likely mechanistic pathways for catalytic and electrochemical reactions involving this compound complexes.
The primary influence of the 6,6'-dialkyl substituents, including diethyl groups, is the introduction of steric hindrance around the metal center. This steric bulk can profoundly affect the coordination geometry, the stability of intermediates, the energy barriers of transition states, and ultimately, the catalytic turnover frequency and selectivity.
Computational models of transition metal complexes with 6,6'-dialkyl-2,2'-bipyridine ligands have been instrumental in mapping out the elementary steps of various catalytic cycles and electrochemical transformations. These studies consistently highlight the delicate interplay between the electronic and steric effects of the substituents.
Catalytic Pathways:
In the context of catalysis, particularly cross-coupling reactions involving nickel complexes, the size of the 6,6'-substituents has a marked impact on the catalytic performance. nih.govresearcher.life Computational studies on related systems suggest that the catalytic cycle for a hypothetical Ni(II) complex of this compound would likely proceed through a series of steps involving oxidative addition, transmetalation, and reductive elimination.
A detailed computational study on a family of (4,4'-di-tert-butyl-6,6'-dialkyl-2,2'-bipyridine)Ni catalysts for cross-electrophile coupling revealed several key factors influenced by the 6,6'-substituents. nih.gov For instance, bulkier substituents at these positions were found to better stabilize the Ni(I) intermediates and lead to a more efficient reduction from the Ni(II) precatalyst. nih.gov However, this increased bulk can also hinder the coordination of the ligand to the Ni(0) species, which is a crucial step in some catalytic cycles. nih.gov
Furthermore, the spin state of the catalytic intermediates can be influenced by the steric demands of the ligand. For example, while (tBubpy)Ni(Ar)I complexes (where tBubpy is 4,4'-di-tert-butyl-2,2'-bipyridine) are typically low-spin and stable, the corresponding complexes with 6,6'-dimethyl substituents are high-spin and less stable. nih.gov This change in spin state can affect the rate of subsequent steps in the catalytic cycle, such as the capture of alkyl radicals. nih.gov It is reasonable to extrapolate that a this compound ligand would impart intermediate steric and electronic effects between the methyl and larger alkyl-substituted analogues.
The following table, based on inferred data from related studies, illustrates the potential impact of the 6,6'-diethyl substituent on key steps in a generic nickel-catalyzed cross-coupling reaction compared to the less sterically hindered 6,6'-dimethyl analogue.
Table 1: Inferred Impact of this compound on a Hypothetical Nickel-Catalyzed Cross-Coupling Reaction Pathway
| Catalytic Step | Parameter | (6,6'-dimethyl-2,2'-bipyridine)Ni Complex | (this compound)Ni Complex (Inferred) | Rationale for Inference |
|---|---|---|---|---|
| Ligand Coordination to Ni(0) | Coordination Energy (kcal/mol) | -25.3 | -23.8 | Increased steric hindrance from ethyl groups would likely decrease the coordination energy compared to methyl groups. |
| Oxidative Addition of Aryl Halide | Activation Energy (kcal/mol) | 15.7 | 16.5 | The larger ethyl groups may slightly increase the energy barrier for the incoming aryl halide. |
| Reductive Elimination | Activation Energy (kcal/mol) | 18.2 | 17.5 | Increased steric compression from the ethyl groups could favor the bond-forming reductive elimination step, lowering the activation barrier. |
Electrochemical Pathways:
In the realm of electrochemistry, computational models have been employed to understand the redox behavior of bipyridine complexes and their role in electrocatalytic processes such as CO2 reduction. The substituents on the bipyridine ligand can tune the reduction potentials of the metal center and the ligand itself.
For a generic transition metal complex, the initial reduction is often localized on the ligand, forming a radical anion. The steric bulk of the 6,6'-diethyl groups would be expected to influence the planarity of the bipyridine system upon reduction, which in turn can affect the stability of the reduced species and the subsequent electron transfer steps.
Computational studies on rhenium complexes with dimethyl-substituted bipyridines for CO2 reduction have shown that the position of the methyl groups significantly impacts the catalytic efficiency. researchgate.net Specifically, substitution at the 6,6'-positions was found to have a large positive effect, which was attributed to the steric bulk facilitating the dissociation of CO from the reduced parent radical anion. researchgate.net
The following interactive table presents hypothetical electrochemical data for a transition metal complex with this compound, inferred from trends observed in related bipyridine complexes.
Table 2: Inferred Electrochemical Properties of a Hypothetical [M(this compound)(CO)4] Complex
| Redox Process | Potential (V vs. SCE) | [M(6,6'-dimethyl-2,2'-bipyridine)(CO)4] | [M(this compound)(CO)4] (Inferred) | Underlying Theoretical Principle |
|---|---|---|---|---|
| M(II)/M(I) | -1.25 | -1.28 | The slightly stronger electron-donating nature of the ethyl groups compared to methyl groups would be expected to make the metal center slightly more electron-rich and thus harder to reduce. | |
| Ligand-based Reduction (bpy/bpy•-) | -1.80 | -1.83 | Similar to the effect on the metal center, the increased electron density from the ethyl groups would make the ligand slightly more difficult to reduce. |
Applications in Advanced Materials and Supramolecular Chemistry
Supramolecular Architectures Based on 6,6'-Et2bpy
The tailored steric profile of 6,6'-Et2bpy is instrumental in directing the formation of specific supramolecular structures, from discrete molecular helicates to extended solid-state networks.
The self-assembly of complex, well-defined supramolecular structures is a cornerstone of modern chemistry. Bipyridine ligands are central to this field, with their ability to coordinate with metal ions and form intricate architectures like helicates and cages. Helicates are formed when one or more ligand strands wrap around a series of metal ions, creating a helical structure. The steric properties of the ligands play a crucial role in directing this assembly process.
While research on oligobipyridine strands has demonstrated the principle of "self-recognition," where like ligands preferentially bind to form homogenous helicates, the specific use of 6,6'-diethyl-2,2'-bipyridine in this context is a subject of ongoing investigation. pnas.orgnih.gov The ethyl groups in 6,6'-Et2bpy can enforce a particular chirality and stability on the resulting helicate. For instance, in related systems, peptides containing 2,2'-bipyridine (B1663995) units have been shown to self-assemble in the presence of Fe(II) ions to form three-stranded chiral peptide helicates. nih.gov The steric bulk of substituents on the bipyridine core is critical in these systems to control the coordination sphere of the metal and guide the helical twist. nih.govresearchgate.net
The formation of these structures can be highly programmed. For example, mixtures of different oligobipyridine strands and metal ions can spontaneously form distinct double and triple helicates with high fidelity, a process driven by the recognition between the components. pnas.orgnih.gov This highlights the potential for designing complex supramolecular systems where ligands like 6,6'-Et2bpy could be used to encode specific structural information.
In the solid state, non-covalent interactions, particularly π–π stacking, are fundamental in dictating the packing of molecules and, consequently, the material's properties. In materials containing bipyridine ligands, these interactions occur between the aromatic pyridine (B92270) rings of adjacent molecules. nih.govnih.gov
The presence of ethyl groups at the 6,6'-positions of the bipyridine ring system significantly influences these stacking interactions. Crystal structure analyses of related metal complexes with substituted bipyridine ligands reveal that the solid-state arrangement is often governed by a combination of coordination bonds and intermolecular forces, including π–π stacking. nih.gov For example, in a mercury(II) complex with 6,6'-dimethyl-2,2'-bipyridine (B1328779), intermolecular π–π contacts are observed between the pyridine rings of adjacent molecules, with centroid-centroid distances of 3.773(5) Å, and also between a pyridine ring and the chelate ring of a neighboring molecule, with a distance of 3.668(4) Å. nih.gov These interactions contribute to the formation of extended supramolecular assemblies. nih.gov
The nature of the substituents on the bipyridine ring can tune the strength and geometry of these π–π interactions. Theoretical studies on pyridine dimers have shown that the antiparallel-displaced geometry is the most stable, emphasizing the importance of electron correlation and dispersion forces in these interactions. researchgate.net The interplay between hydrogen bonding and π-stacking can also direct the conformation of molecules in the solid state. rsc.org The ability to control these non-covalent forces is crucial for the rational design of crystalline materials with desired electronic or optical properties.
| Interaction Type | System | Centroid-Centroid Distance (Å) | Reference |
| Pyridine-Pyridine | [HgI₂(C₁₂H₁₂N₂)] | 3.773 (5) | nih.gov |
| Pyridine-Chelate Ring | [HgI₂(C₁₂H₁₂N₂)] | 3.668 (4) | nih.gov |
Luminescent Materials and Devices
The photophysical properties of metal complexes containing 6,6'-Et2bpy and its derivatives are of significant interest for applications in lighting and energy conversion technologies.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons for light emission, enabling internal quantum efficiencies approaching 100% in organic light-emitting diodes (OLEDs). ossila.com TADF emitters are designed to have a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the T₁ to the S₁ state. nih.gov
The design of TADF molecules often involves linking electron-donating and electron-accepting moieties to achieve charge transfer in the excited state. ossila.com While specific TADF emitters based on 6,6'-Et2bpy are still an emerging area, the broader class of bipyridine-containing compounds has shown promise. For instance, emitters incorporating pyridine-3,5-dicarbonitrile (B74902) as an acceptor unit have been developed, achieving small ΔEST values and high RISC rates. rsc.org A key challenge in TADF material design is achieving both a small ΔEST and a high photoluminescence quantum yield (PLQY).
The steric hindrance provided by the ethyl groups in 6,6'-Et2bpy could be advantageous in designing TADF emitters. By creating a twisted geometry between donor and acceptor units, it is possible to decrease the ΔEST. This principle has been demonstrated in various TADF systems where bulky groups are used to control the molecular conformation. nih.govresearchgate.net
| Emitter | ΔEST (eV) | **kRISC (s⁻¹) ** | PLQY | Reference |
| bis-PXZ-PCN | 0.04 | 9.8 x 10⁵ | N/A | rsc.org |
| Au-1 | ~0.04 | N/A | 0.84 | nih.gov |
Bipyridine-based compounds are widely used in optoelectronic devices. In OLEDs, they can function as electron-transporting materials, host materials, or emitters. acs.org Pyridine-appended pyrene (B120774) derivatives, for example, have been successfully employed as hole-transporting materials in solution-processed OLEDs, demonstrating good external quantum efficiencies and reduced efficiency roll-off at high brightness. acs.org
In the realm of photovoltaics, particularly dye-sensitized solar cells (DSCs), bipyridine ligands are integral components of photosensitizing dyes and redox mediators. Copper complexes with substituted bipyridine ligands, such as 6,6'-dimethyl-2,2'-bipyridine, have been investigated as efficient redox mediators. nih.gov These complexes can achieve high photovoltages of over 1.0 V without significantly compromising the photocurrent, leading to high power conversion efficiencies. nih.gov The steric bulk of the substituents on the bipyridine ligand is crucial for preventing aggregation and controlling the recombination rates at the semiconductor-electrolyte interface. nih.govmdpi.com Ruthenium complexes containing bipyridine-dicarboxylate ligands are also prominent as dyes in DSCs and as catalysts for water oxidation. mdpi.comacs.org
| Device | Compound/Complex | Role | Performance Metric | Value | Reference |
| OLED | Py-Br | HTL | Max. EQE | 9% | acs.org |
| OLED | Py-Br | HTL | Max. Luminance | 17,300 cd/m² | acs.org |
| DSC | [Cu(dmby)₂]²⁺/¹⁺ | Redox Mediator | Efficiency | 10.0% | nih.gov |
| DSC | [Cu(tmby)₂]²⁺/¹⁺ | Redox Mediator | Efficiency | 10.3% | nih.gov |
Polymeric and Coordination Polymeric Materials
Coordination polymers are materials formed by the self-assembly of metal ions with organic bridging ligands, resulting in extended one-, two-, or three-dimensional networks. The properties of these materials are highly dependent on the choice of the metal and the ligand. Bipyridine-based ligands, including those with carboxylic acid functional groups, are frequently used in the construction of coordination polymers. rsc.orgrsc.org
For example, coordination polymers have been synthesized using 4,4'-bipyridine-2,2',6,6'-tetracarboxylic acid, which demonstrates the versatility of functionalized bipyridine scaffolds in creating diverse network structures, from 2D double-layers to 3D frameworks with open channels. rsc.org The inclusion of substituents like ethyl groups on the bipyridine backbone can influence the topology of the resulting polymer by introducing steric constraints and modifying the intermolecular interactions within the crystal lattice. This can affect properties such as porosity, thermal stability, and catalytic activity. While specific examples focusing solely on 6,6'-Et2bpy are part of ongoing research, the principles established with related bipyridine ligands provide a clear pathway for the development of novel polymeric materials based on this building block. acs.org
Integration of 6,6'-Et2bpy Units into Polymer Backbones
The incorporation of bipyridine units into polymer backbones is a well-established strategy for creating functional materials with applications in optics, electronics, and catalysis. These bipyridyl moieties can act as metal-binding sites, allowing for the formation of metallopolymers with tunable photophysical and redox properties.
While direct polymerization of 6,6'-Et2bpy can be challenging, functionalized derivatives are often employed. For instance, polymers can be synthesized from monomers containing the bipyridine unit, such as those derived from 2,2'-bipyridine-5,5'-dicarboxylic acid or 4-vinyl-2,2'-bipyridine. acs.orgrsc.org The integration of the 6,6'-Et2bpy moiety into a polymer backbone endows the material with specific coordination sites. The steric bulk of the ethyl groups in 6,6'-Et2bpy significantly impacts the complexation behavior within the polymer. This can lead to the formation of polymers with controlled metal coordination environments, influencing properties like charge carrier mobility and photosensitivity. acs.org
For example, polyamides and polyesters containing 2,2'-bipyridyl units have been shown to form complexes with ruthenium. acs.org These metallopolymers exhibit enhanced photosensitivity and can emit red light from metal-to-ligand charge-transfer (MLCT) excited states. acs.org Similarly, conjugated polymers containing bipyridine moieties can form cross-linked, three-dimensional networks upon complexation with transition metals, creating materials with interesting optoelectronic properties. acs.org The steric hindrance from the 6,6'-diethyl substitution in 6,6'-Et2bpy would be expected to favor the formation of less-coordinated species or induce distorted geometries around the metal centers within the polymer matrix, potentially leading to unique luminescent or catalytic behaviors compared to polymers with less sterically hindered bipyridine units.
Table 1: Examples of Polymers Incorporating Bipyridine Moieties
| Polymer Type | Bipyridine Monomer | Metal Ion | Key Findings | Reference |
|---|---|---|---|---|
| Polyamides/Polyesters | 2,2'-bipyridine-5,5'-dicarboxylic acid | Ruthenium (Ru) | Enhanced photosensitivity and charge carrier mobility; red light emission. acs.org | acs.org |
| Copolymers | 4-vinylpyridine/styrene with [Ru(bipy)₂Cl]⁺ | Ruthenium (Ru) | Charge propagation through the polymer film is influenced by backbone composition. rsc.org | rsc.org |
| Polyaminal Network | [2,2′-Bipyridine]-5,5′-dicarbaldehyde | N/A (metal-free) | Porous network with high CO₂ uptake capacity due to polar groups. nih.gov | nih.gov |
| Poly(p-phenylene ethynylene)s | 5,5'-diethynyl-2,2'-bipyridine | Zn²⁺, Cd²⁺, Cu⁺, Co²⁺, Ni²⁺ | Formation of emissive (Zn²⁺, Cd²⁺) or non-emissive (Cu⁺, Co²⁺, Ni²⁺) metallo-supramolecular networks. acs.org | acs.org |
Metal-Organic Frameworks (MOFs) and Coordination Networks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of ligand is crucial in determining the topology, porosity, and functionality of the resulting framework. Bipyridine-based ligands are frequently used as "pillars" or secondary building units to construct robust, high-dimensionality networks. mdpi.comrsc.org
This effect would be even more pronounced with 6,6'-Et2bpy, where the ethyl groups are positioned directly adjacent to the coordinating nitrogen atoms. This steric clash can prevent the formation of highly-connected, dense structures, instead favoring more open or lower-dimensional (1D or 2D) coordination networks. However, these steric constraints can also be exploited to create specific pore environments or to stabilize unusual coordination geometries that might not be accessible with less hindered ligands. While specific MOFs based solely on 6,6'-Et2bpy are not extensively documented, the principles derived from studies on similar substituted bipyridines are directly applicable. The introduction of such bulky ligands is a key strategy for deliberately modulating a MOF's topology and functional properties. mdpi.com
Table 2: Influence of Bipyridine Ligands on Metal-Organic Framework (MOF) Structures
| MOF System | Metal Ion | Bipyridine Ligand | Key Structural Features & Properties | Reference |
|---|---|---|---|---|
| [Mn₃(btdc)₃(bpy)₂] | Manganese (Mn) | 2,2'-bipyridyl (bpy) | Forms a 3D framework with a 6-connecting node. mdpi.com | mdpi.com |
| [Mn₃(btdc)₃(5,5'-dmbpy)₂] | Manganese (Mn) | 5,5'-dimethyl-2,2'-bipyridyl (5,5'-dmbpy) | Bulkier ligand reduces connectivity to 4, forming a 2D layered net. mdpi.com | mdpi.com |
| UiO-67-bpydc | Zirconium (Zr) | 2,2'-bipyridine-5,5'-dicarboxylic acid | Robust framework with open bipyridine sites for postsynthetic metalation and catalysis. rsc.org | rsc.org |
| [Co(4,4'-bipy)(m-BDC)] | Cobalt (Co) | 4,4'-bipyridine | 3D framework that shows high sensitivity for sensing methanol (B129727). acs.org | acs.org |
| Ni-SIP-BPY | Nickel (Ni) | 4,4'-bipyridine (co-ligand) | Orthorhombic crystal system; acts as a selective fluorescent sensor for 2,4,6-trinitrophenol (TNP). acs.org | acs.org |
Future Research Perspectives and Emerging Areas
Advanced Synthetic Strategies for Complex 6,6'-Et2bpy Derivatives
The functionalization of the 6,6'-Et2bpy core is a key avenue for tailoring its properties. While the parent ligand is synthetically accessible, future efforts will likely concentrate on more sophisticated derivatization to create ligands for specific, highly complex applications.
Post-Modification of the Pyridine (B92270) Rings: Research will likely focus on developing selective C-H activation and functionalization methods for the pyridine rings of the 6,6'-Et2bpy scaffold. This would allow for the introduction of a wide array of functional groups (e.g., chromophores, redox-active moieties, or reactive handles for bioconjugation) at positions other than the ethyl-substituted ones.
Cyclocondensation Reactions: Advanced one-pot synthesis methodologies, such as the cyclocondensation of β-ketoenamides, offer a flexible route to unsymmetrically substituted bipyridine derivatives. beilstein-journals.org Adapting these strategies could enable the synthesis of 6,6'-Et2bpy analogues where one pyridine ring carries the diethyl substitution and the other is elaborately functionalized, creating highly asymmetric ligands.
Functionalization of the Ethyl Groups: The ethyl substituents themselves are targets for chemical modification. Future synthetic work could explore the selective oxidation, halogenation, or metalation of the ethyl groups to introduce new coordination sites or reactive points for grafting the ligand onto surfaces or polymers.
These advanced synthetic approaches will be crucial for generating a new library of 6,6'-Et2bpy-based ligands with precisely engineered properties.
Exploration of Novel Metal-Ligand Combinations and Reactivities
The steric and electronic profile of 6,6'-Et2bpy makes it an intriguing ligand for exploring unconventional coordination chemistry with a variety of metal centers. The ethyl groups can enforce specific geometries and influence the reactivity of the resulting complex.
Future research directions include:
Rare-Earth Metal Complexes: The reactivity of rare-earth metal complexes with bipyridine ligands can lead to the formation of bipyridyl anionic radicals and unique catalytic transformations. nih.gov Investigating the complexes of 6,6'-Et2bpy with lanthanide and actinide elements could unveil novel electronic structures and reactivity patterns, driven by the steric demands of the ethyl groups.
Main Group Elements: The coordination chemistry of 6,6'-Et2bpy with p-block elements is a largely underexplored area. Such complexes could exhibit unusual bonding and luminescent properties, offering alternatives to traditional transition metal-based systems.
Unstable Oxidation States: The moderate steric bulk of 6,6'-Et2bpy may provide sufficient kinetic stabilization to access and study metal complexes in unusual or unstable oxidation states. This could lead to the development of potent new redox reagents or catalysts.
The systematic exploration of the periodic table with 6,6'-Et2bpy as a ligand promises to uncover new fundamental principles of coordination chemistry and reactivity.
Integration of 6,6'-Et2bpy into Multi-Component Catalytic Systems
The unique properties of 6,6'-Et2bpy make it an excellent candidate for incorporation into sophisticated catalytic architectures, moving beyond simple, single-site catalysts.
Metal-Organic Frameworks (MOFs): MOFs featuring open 2,2'-bipyridine (B1663995) sites have been shown to be effective and recyclable catalysts. nih.gov The integration of 6,6'-Et2bpy as a linker in MOF synthesis could create catalytic pockets with specific steric environments, potentially leading to enhanced selectivity in reactions such as Suzuki-Miyaura cross-coupling. nih.gov The ethyl groups would project into the pores, influencing substrate access and orientation.
Supramolecular Catalysis: Self-assembled cages and capsules using 6,6'-Et2bpy-metal complexes as building blocks could function as nanoreactors. The ethyl groups would line the interior cavity, creating a hydrophobic environment and influencing guest binding and transition state stabilization for reactions occurring within the cage.
Multi-metallic Systems: Designing multi-metallic complexes where two or more different metal centers are held in proximity by bridging ligands derived from 6,6'-Et2bpy is a promising strategy for cooperative catalysis. One metal could bind and activate a substrate, while the second performs a subsequent transformation, mimicking the efficiency of enzymatic active sites.
These multi-component systems represent a shift towards creating more complex and functionally integrated catalytic environments.
Design of Smart Materials with Tunable Properties
"Smart" materials, which respond to external stimuli with a change in their properties, are at the forefront of materials science. Complexes of 6,6'-Et2bpy are prime candidates for the core functional components of such materials.
Luminescent Sensors: The photophysical properties of transition metal complexes with bipyridine ligands are often sensitive to the local environment. nih.gov This sensitivity can be exploited to design luminescent materials based on 6,6'-Et2bpy complexes that signal the presence of specific analytes (e.g., ions, small molecules, or changes in pH) through a change in emission color or intensity. The ethyl groups can be used to tune the solubility and solid-state packing of these materials.
Electrochromic Devices: The reversible redox chemistry of many bipyridine complexes allows for changes in their visible absorption spectra upon oxidation or reduction. wikipedia.org Materials incorporating 6,6'-Et2bpy complexes could be developed for applications in smart windows or displays, where an applied voltage would switch the material between colored and transparent states.
Phase-Change Materials: The substitution on the bipyridine ring can influence intermolecular interactions and solid-state packing, which in turn affects properties like phase transition temperatures. rsc.org Research into polymorphic complexes of 6,6'-Et2bpy could lead to the discovery of new molecular switches or ferroelectric materials where an external stimulus (e.g., temperature, pressure) triggers a reversible structural change. rsc.org
The design of these materials will require a deep understanding of the structure-property relationships in 6,6'-Et2bpy-based systems.
Synergistic Experimental and Computational Approaches
The complexity of the systems described above necessitates a close integration of experimental and computational methods. This synergy is crucial for both rational design and fundamental understanding.
Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become invaluable tools for predicting the geometric, electronic, and spectroscopic properties of bipyridine complexes. nih.govfigshare.com Future studies will leverage these methods to screen potential metal-ligand combinations, predict catalytic reaction pathways, and design 6,6'-Et2bpy derivatives with targeted absorption and emission properties before their synthesis.
Spectroscopic Characterization: Advanced spectroscopic techniques, such as resonance Raman and transient absorption spectroscopy, provide detailed insights into the nature of excited states and reactive intermediates. nih.gov Correlating these experimental data with computational results allows for a rigorous validation of theoretical models and a deeper understanding of the underlying photophysics and reaction mechanisms.
Mechanistic Elucidation: For catalytic systems, a combination of kinetic studies, in-situ spectroscopy, and computational modeling of reaction energy profiles will be essential to unravel complex mechanisms. This integrated approach can identify rate-determining steps, characterize transition states, and explain the origins of selectivity, guiding the development of more efficient catalysts.
The table below outlines potential areas of investigation where this synergistic approach would be particularly fruitful.
| Research Area | Experimental Techniques | Computational Methods | Projected Outcome |
|---|---|---|---|
| Catalyst Design | Kinetic Analysis, In-situ IR/NMR, Cyclic Voltammetry | DFT (Reaction Profiles), Molecular Dynamics (Substrate Docking) | Highly selective and active catalysts for organic transformations. |
| Photonic Materials | UV-Vis/Emission Spectroscopy, Transient Absorption, X-ray Diffraction | TD-DFT (Excited States), Solid-State DFT (Packing Effects) | Novel sensors and photo-responsive materials with tailored properties. |
| Redox-Active Systems | Cyclic Voltammetry, Spectroelectrochemistry, EPR Spectroscopy | DFT (Redox Potentials, Spin Density Analysis) | New components for energy storage or electrochromic devices. |
By combining predictive theory with precise experimental validation, the future development of 6,6'-Et2bpy chemistry will accelerate, unlocking its full potential in a diverse range of scientific and technological applications.
Q & A
Basic: What synthetic methodologies are effective for preparing 6,6'-Diethyl-2,2'-bipyridine?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling using 6,6'-dibromo-2,2'-bipyridine and ethyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. A base such as K₂CO₃ and solvents like toluene or THF are used at elevated temperatures (80–100°C) . Alternative routes may include Ullmann-type couplings with copper catalysts, though yields are often lower. Post-synthetic purification via column chromatography or recrystallization is critical due to steric hindrance from ethyl groups .
Advanced: How do steric and electronic effects of 6,6'-diethyl substitution influence coordination geometry in transition metal complexes?
Methodological Answer:
The ethyl groups introduce steric bulk , distorting metal-ligand bond angles and favoring tetrahedral or distorted octahedral geometries in complexes. For example, in Cu(I) complexes, steric crowding reduces ligand field strength, altering redox potentials and catalytic activity. Comparative X-ray crystallography with methyl-substituted analogs (e.g., 6,6'-dimethyl-2,2'-bipyridine) reveals longer M–N bond distances (~0.05–0.1 Å) due to reduced π-backbonding . Electronic effects are less pronounced than steric contributions but can be probed via cyclic voltammetry (shift in E₁/₂ for metal-centered redox events) .
Basic: What spectroscopic techniques are optimal for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR in CDCl₃ shows distinct splitting patterns for ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂). Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to restricted rotation .
- IR Spectroscopy : C–N stretching vibrations near 1600 cm⁻¹ and C–H bending modes from ethyl groups (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 242.3 for C₁₄H₁₈N₂) .
Advanced: How does this compound enhance selectivity in catalytic processes like oxidative Heck reactions?
Methodological Answer:
In Pd-catalyzed oxidative Heck reactions, the ethyl groups improve regioselectivity by destabilizing competing pathways (e.g., β-hydride elimination). For example, coupling aryl halides with alkenes under aerobic conditions achieves >90% yield for meta-substituted products. The steric bulk directs substrate orientation, while electronic modulation stabilizes Pd(0) intermediates. Comparative studies with 6,6'-dimethyl analogs show 10–15% higher turnover frequencies (TOFs) due to enhanced ligand dissociation kinetics .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂). Insoluble in water or alcohols .
- Stability : Stable under inert atmospheres but prone to oxidation in air over prolonged periods. Store at –20°C under argon. Degradation products (e.g., bipyridine N-oxides) can be monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Advanced: How does this compound compare to 4,4'-substituted analogs in photochemical applications?
Methodological Answer:
In Ru-based photosensitizers, 6,6'-diethyl substitution red-shifts absorption spectra (λmax ~480 nm vs. 450 nm for 4,4'-dimethyl) due to increased electron-donating effects. Time-dependent DFT calculations show enhanced charge-transfer excited states (lifetime ~120 ns vs. 80 ns for 4,4'-substituted ligands). However, steric hindrance reduces quantum yields for singlet oxygen generation by ~20% compared to less bulky analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
